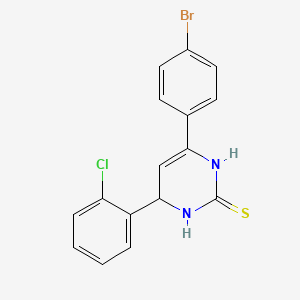
6-(4-bromophenyl)-4-(2-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-BROMOPHENYL)-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the class of tetrahydropyrimidine derivatives
Preparation Methods
The synthesis of 6-(4-BROMOPHENYL)-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde and 2-chlorobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then subjected to cyclization to form the tetrahydropyrimidine ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-(4-BROMOPHENYL)-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine atoms, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted tetrahydropyrimidine derivatives.
Scientific Research Applications
6-(4-BROMOPHENYL)-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cellular pathways involved in cancer progression.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-BROMOPHENYL)-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the context of anti-cancer research, it may induce apoptosis in cancer cells by disrupting signaling pathways essential for cell survival and proliferation.
Comparison with Similar Compounds
Similar compounds to 6-(4-BROMOPHENYL)-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE include other tetrahydropyrimidine derivatives with different substituents on the phenyl rings. For example:
- 6-(4-METHOXYPHENYL)-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE
- 6-(4-FLUOROPHENYL)-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE
The uniqueness of 6-(4-BROMOPHENYL)-4-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of bromine and chlorine atoms can influence the compound’s reactivity and its interaction with biological targets.
Properties
Molecular Formula |
C16H12BrClN2S |
|---|---|
Molecular Weight |
379.7 g/mol |
IUPAC Name |
6-(4-bromophenyl)-4-(2-chlorophenyl)-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C16H12BrClN2S/c17-11-7-5-10(6-8-11)14-9-15(20-16(21)19-14)12-3-1-2-4-13(12)18/h1-9,15H,(H2,19,20,21) |
InChI Key |
CLNWVZAPNRSPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC(=S)N2)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















